4-Fluoromethanesulfonylbenzoic acid
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Overview
Description
4-Fluoromethanesulfonylbenzoic acid is an organic compound with the molecular formula C8H7FO4S It is a derivative of benzoic acid, where a fluoromethylsulfonyl group is attached to the benzene ring
Mechanism of Action
Mode of Action
Based on its structural similarity to benzoic acid, it may interact with similar targets and pathways .
Biochemical Pathways
Benzoic acid, a structurally similar compound, is known to have antimicrobial properties and is widely used as a food preservative . It is conjugated to glycine in the liver and excreted as hippuric acid .
Result of Action
Fluorinated compounds are often used in medicinal chemistry due to their ability to modulate the biological activity and physicochemical properties of drug molecules .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets .
Preparation Methods
The synthesis of 4-Fluoromethanesulfonylbenzoic acid can be achieved through several routes. One common method involves the reaction of 4-carboxybenzenesulfonyl fluoride with a fluoromethylating agent under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
4-Fluoromethanesulfonylbenzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The fluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Fluoromethanesulfonylbenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: This compound can be used in biochemical studies to investigate enzyme interactions and protein modifications.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar compounds to 4-Fluoromethanesulfonylbenzoic acid include:
4-Fluorobenzoic acid: A simpler derivative with a fluorine atom directly attached to the benzene ring.
4-(Trifluoromethylsulfonyl)benzoic acid: Contains a trifluoromethylsulfonyl group, which may exhibit different reactivity and properties.
4-(Methylsulfonyl)benzoic acid: Lacks the fluorine atom, leading to different chemical behavior
Properties
IUPAC Name |
4-(fluoromethylsulfonyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO4S/c9-5-14(12,13)7-3-1-6(2-4-7)8(10)11/h1-4H,5H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWOTYLGMTYPBHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)S(=O)(=O)CF |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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